3-(Dimethylsulfamoyl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-11(2)15(13,14)8-5-3-4-7(6-8)9(10)12/h3-6H,1-2H3,(H2,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCFIXZYHAFEAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemo Diversification of 3 Dimethylsulfamoyl Benzamide
Established Synthetic Pathways for Benzamide (B126) Scaffold Construction
The benzamide scaffold is a fundamental structural motif in a vast number of organic compounds. Its synthesis is well-established, with numerous methods available to form the amide bond. A primary and widely used method involves the acylation of an amine with a carboxylic acid or its activated derivative.
Common strategies for benzamide synthesis include:
Reaction of Carboxylic Acids with Amines: This direct condensation is often facilitated by coupling agents that activate the carboxylic acid. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used to promote the formation of the amide bond under mild conditions. For instance, the reaction of a benzoic acid derivative with an amine like 3,4-difluoroaniline (B56902) can be achieved using HATU in the presence of a base such as diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF). nih.govnih.gov
Reaction of Acyl Chlorides with Amines: Benzoyl chlorides, which are more reactive than the corresponding carboxylic acids, readily react with amines to form benzamides. This reaction often requires a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. acs.org
From Isatoic Anhydride (B1165640): A specific pathway to N,N-dimethylbenzamide derivatives involves the reaction of isatoic anhydride with dimethylamine (B145610) or dimethylamino formic acid. google.com This method provides good yields and utilizes readily available starting materials.
Copper-Catalyzed One-Pot Reactions: Modern methods include copper-catalyzed one-pot reactions that can generate N,N-dimethyl benzamides from starting materials like benzyl (B1604629) cyanide and iodobenzene, using N,N-dimethylformamide (DMF) as the amide source. sioc-journal.cn
Rhodium-Catalyzed C-H Activation: Advanced techniques such as Rh(III)-catalyzed C-H activation allow for the synthesis of complex benzamide derivatives like isoquinolones from simpler substituted benzamides and alkynes. rsc.org
A comparative table of different benzamide synthesis starting materials is presented below.
| Starting Material | Reagents | Product Type | Reference |
| Substituted Benzoic Acid | Amine, HATU, DIPEA | Substituted Benzamide | nih.govnih.gov |
| Benzoyl Chloride | Amine, Triethylamine | Substituted Benzamide | acs.org |
| Isatoic Anhydride | Dimethylamine | N,N-dimethylbenzamide | google.com |
| Benzyl Cyanide & Iodobenzene | DMF, TsOH, Cu2O | N,N-dimethylbenzamide | sioc-journal.cn |
| 3-Amino-2-cyclohexenones | Benzoyl Chloride, NaH | Vinylic Benzamide | nih.govacs.org |
Targeted Synthesis Strategies for Introducing the Dimethylsulfamoyl Moiety
The introduction of the dimethylsulfamoyl group [-SO₂N(CH₃)₂] onto the aromatic ring is a critical step in the synthesis of 3-(Dimethylsulfamoyl)benzamide. This is typically achieved through sulfonylation reactions.
Key strategies include:
Chlorosulfonylation followed by Amination: A common two-step approach begins with the chlorosulfonylation of a benzoic acid or a related precursor using chlorosulfonic acid (ClSO₃H). nih.gov This introduces a sulfonyl chloride group (-SO₂Cl) onto the benzene (B151609) ring. The resulting sulfonyl chloride is then reacted with dimethylamine to form the desired dimethylsulfamoyl group.
Direct Sulfamoylation with Dimethylsulfamoyl Chloride: A more direct method involves the use of dimethylsulfamoyl chloride ( (CH₃)₂NSO₂Cl ) as the sulfonylating agent. smolecule.comgoogle.com This reagent can react with a suitable nucleophilic position on the aromatic ring, often facilitated by a Lewis acid catalyst, or react with an amine to form a sulfonamide. For example, an amino-substituted benzamide can be reacted with dimethylsulfamoyl chloride to introduce the group. nih.gov Visible-light activation provides a modern approach for the reaction of dimethylsulfamoyl chloride with alkenes to form aliphatic sulfonamides, a strategy that could be adapted for specific applications. jove.com
The reaction conditions for introducing the dimethylsulfamoyl group are crucial for achieving good yields and selectivity.
| Method | Key Reagent | Intermediate | Key Features | Reference |
| Two-Step (Chlorosulfonylation/Amination) | Chlorosulfonic Acid, Dimethylamine | Aryl Sulfonyl Chloride | Widely applicable to various aromatic systems. | nih.gov |
| Direct Sulfamoylation | Dimethylsulfamoyl Chloride | N/A | More direct route, useful for late-stage functionalization. | smolecule.comgoogle.com |
| Reaction with Disulfides | Dimethylsulfamoyl Chloride, Chlorine Gas | Disulfide Intermediate | A specialized route for heterocyclic systems. |
Optimization of Reaction Conditions and Yield for this compound Synthesis
Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. Key parameters that are typically fine-tuned include the choice of solvent, reaction temperature, catalyst, and base.
Solvent Selection: The choice of solvent can significantly influence reaction rates and yields. For amide bond formation using coupling agents like HATU, polar aprotic solvents such as DMF are commonly used. nih.govnih.gov In sulfonylation reactions using dimethylsulfamoyl chloride, polar aprotic solvents like acetonitrile (B52724) or DMF can enhance reactivity.
Temperature Control: Many reactions for benzamide and sulfonamide formation are conducted at controlled temperatures, often starting at 0°C and gradually warming to room temperature to manage exothermic reactions and minimize side product formation. mdpi.com However, some modern catalytic reactions may require elevated temperatures to proceed efficiently. rsc.org
Base Selection: The choice of base is critical for both amide formation and sulfonylation. For amide coupling, non-nucleophilic organic bases like DIPEA or triethylamine are standard. nih.govnih.gov In sulfonylation reactions, bases such as triethylamine or potassium carbonate are used to scavenge the HCl byproduct. The use of a stronger base like sodium hydride (NaH) in the N-benzoylation of certain enaminones has been shown to significantly improve yields compared to triethylamine. acs.orgacs.org
Catalyst and Reagent Stoichiometry: The molar ratio of reactants and the amount of catalyst are optimized to ensure complete conversion of the limiting reagent while minimizing waste and byproducts. For instance, in the oxidation of 2-aryloxybenzamide derivatives, the substrate-to-oxidant ratio was found to be optimal at 1:2 to achieve the highest yield. mdpi.com
The table below summarizes optimized conditions for analogous benzamide syntheses.
Green Chemistry Approaches and Sustainable Synthesis Innovations
The principles of green chemistry are increasingly being applied to the synthesis of benzamides and related compounds to reduce environmental impact. These approaches focus on using less hazardous reagents, employing renewable feedstocks, minimizing waste, and using environmentally benign solvents like water.
Solvent-Free and Catalyst-Free Conditions: One innovative approach involves the N-benzoylation of amines using enol esters like vinyl benzoate (B1203000) under solvent- and activation-free conditions. tandfonline.com This method offers a clean and eco-friendly pathway to benzamides, with products often isolated by simple crystallization.
Use of Greener Solvents: Water is an ideal green solvent, and its use in organic synthesis is a major goal. Rhodium-catalyzed synthesis of isoquinolones, a type of benzamide derivative, has been successfully achieved in water using air as the sole oxidant. rsc.org Similarly, high-temperature water has been used as a solvent for the synthesis of benzimidazoles, achieving yields comparable to or better than those in conventional organic solvents. rsc.org Other efforts focus on replacing hazardous solvents like dichloromethane (B109758) (DCM) with greener alternatives such as cyclopentyl methyl ether (CPME).
Catalysis with Earth-Abundant Metals: The use of catalysts based on abundant and non-toxic metals like manganese is a key area of green chemistry research. An efficient Mn(I)-catalyzed methoxymethylation of primary amides has been developed using methanol, a cost-effective and greener C1 building block, as both the reagent and solvent. rsc.org
Aerobic and Ambient Conditions: Developing syntheses that can be run under air and at room temperature simplifies procedures and reduces energy consumption. Protocols for the metalation/anionic Fries rearrangements of O-aryl carbamates have been developed using a lithium amide under aerobic/ambient-friendly reaction conditions to produce salicylamide (B354443) derivatives. researchgate.net
Parallel Synthesis and Library Generation of this compound Analogues
Parallel synthesis is a powerful strategy for rapidly generating a large number of structurally related compounds, known as a library. This approach is invaluable in medicinal chemistry for structure-activity relationship (SAR) studies. The synthesis of a library of this compound analogues would involve systematically varying the substituents on the benzamide scaffold.
Solution-Phase Parallel Synthesis: This technique allows for the simultaneous synthesis of multiple compounds in separate reaction vessels. An improved, base-catalyzed protocol for N-benzoylation has been successfully applied to the solution-phase parallel synthesis of a 12-member library of vinylic benzamide derivatives with yields ranging from 63-90%. acs.orgnih.gov This methodology could be adapted to create a library of this compound analogues by using a common 3-(dimethylsulfamoyl)benzoyl chloride precursor and reacting it with a diverse set of amines in parallel.
Solid-Phase Synthesis: In solid-phase synthesis, molecules are built on a solid support (resin). This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin. This approach is highly amenable to automation and the generation of large libraries. mdpi.com The "split-mix" or "split-and-pool" strategy, a cornerstone of combinatorial chemistry, allows for the exponential creation of a vast number of compounds in a few steps. uniroma1.it
Library Design: The design of a compound library based on the this compound scaffold would involve introducing points of diversity. For example, a library could be generated by reacting a key intermediate, such as 3-(chlorosulfonyl)benzoyl chloride, with a variety of primary and secondary amines to create a diverse set of sulfonamides, followed by amide bond formation with another set of diverse amines. nih.gov
Computational Chemistry and Molecular Modeling Studies of 3 Dimethylsulfamoyl Benzamide
Quantum Chemical Calculations for Electronic Properties and Reactivity Predictions
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and predicting the reactivity of molecules like 3-(Dimethylsulfamoyl)benzamide. These methods provide a detailed picture of the electron distribution and energy levels within the molecule.
Key electronic properties calculated for this compound and its analogs include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally suggests higher chemical reactivity. Analysis of the Molecular Electrostatic Potential (MEP) helps in identifying the regions of the molecule that are rich or poor in electrons, which are indicative of potential sites for electrophilic and nucleophilic attack, respectively. For instance, the oxygen atoms of the sulfamoyl and benzamide (B126) groups typically exhibit negative potential, making them likely sites for hydrogen bonding.
Furthermore, quantum chemical methods are used to calculate various reactivity descriptors. These descriptors help in understanding the molecule's stability and its propensity to participate in chemical reactions. A lower electrophilicity index for a compound can suggest that it is more bioactive and potentially less toxic.
Table 1: Representative Quantum Chemical Descriptors
| Descriptor | Significance | Typical Findings for Related Structures |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Varies with substituent changes on the benzamide ring. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Influenced by the electronic nature of the sulfamoyl group. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A smaller gap often correlates with higher reactivity. |
| Electronegativity (χ) | A measure of the ability of an atom or molecule to attract electrons. | Calculated from HOMO and LUMO energies. |
| Chemical Hardness (η) | Resistance to change in electron distribution. | Higher values suggest greater stability. |
| Electrophilicity Index (ω) | A measure of the energy stabilization upon acquiring electron density. | Lower values may indicate higher bioactivity. |
Molecular Docking Simulations for Ligand-Target Binding Mode Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how this compound and its derivatives might interact with biological targets, such as enzymes or receptors, at an atomic level.
Docking studies on related benzamide and sulfamoylbenzamide derivatives have revealed key interactions that contribute to binding affinity. These interactions often include hydrogen bonds between the amide or sulfamoyl groups and amino acid residues in the target's active site. For example, the hydrogen bond donor and acceptor capabilities of the benzamide moiety are crucial for anchoring the ligand within the binding pocket. Hydrophobic interactions involving the phenyl ring also play a significant role in stabilizing the ligand-protein complex.
By analyzing the docking poses and scoring functions, researchers can predict the binding affinity and selectivity of different derivatives, guiding the design of more potent and specific molecules. For instance, studies on benzamide analogues as FtsZ inhibitors have shown crucial hydrogen bond interactions with residues like Val 207, Asn 263, and Leu 209.
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Interactions
Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and dynamic behavior of a molecule and its complex with a biological target over time. These simulations are crucial for assessing the stability of the binding mode predicted by molecular docking.
In MD simulations of ligand-protein complexes, the root mean square deviation (RMSD) of the ligand and protein backbone atoms is monitored to evaluate the stability of the system. A stable RMSD trajectory suggests that the ligand remains securely bound in the active site. Furthermore, MD simulations can reveal the flexibility of different parts of the molecule and the protein, providing insights into the dynamic nature of their interaction.
These simulations can also elucidate the role of water molecules in mediating ligand-protein interactions and provide a more accurate estimation of binding free energies. The analysis of hydrogen bond occupancy and fluctuations in intermolecular distances throughout the simulation offers a deeper understanding of the key interactions that maintain the stability of the complex.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties.
The development of a robust QSAR model begins with the calculation of a wide range of molecular descriptors for a set of molecules with known activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). A crucial step is the selection of the most relevant descriptors that best correlate with the observed biological activity.
Once a model is built, its statistical significance and predictive power must be rigorously validated. This is typically done using internal validation techniques like cross-validation (leave-one-out or leave-many-out) and external validation using a separate test set of compounds. A statistically significant 3D-QSAR model for benzamide analogues as FtsZ inhibitors was developed with a good correlation coefficient (R²) of 0.8319 and a cross-validated coefficient (Q²) of 0.6213.
QSAR models provide valuable insights into the structural features that are either favorable or detrimental to the biological activity of this compound derivatives. The coefficients of the selected descriptors in the QSAR equation indicate the direction and magnitude of their influence.
For example, a positive coefficient for a descriptor related to hydrophobicity might suggest that increasing the lipophilicity of a particular region of the molecule could lead to enhanced activity. Conversely, a negative coefficient for a steric descriptor might indicate that bulky substituents at a certain position are not well-tolerated. This information is crucial for guiding the rational design of new derivatives with improved potency.
De Novo Molecular Design Principles for this compound Derivatives
De novo molecular design involves the computational generation of novel molecular structures with desired properties. These methods can be broadly categorized as atom-based, fragment-based, or reaction-based. When applied to this compound, the goal is to design new derivatives with optimized characteristics, such as improved binding affinity, selectivity, or pharmacokinetic properties.
Starting with the this compound scaffold, de novo design algorithms can explore vast chemical space by adding, removing, or substituting different functional groups. These algorithms are often guided by a scoring function that evaluates the desirability of the generated molecules based on predictions from QSAR models, docking scores, and other computational filters. This approach can lead to the discovery of novel and non-obvious chemical structures that might not be conceived through traditional medicinal chemistry approaches.
Biochemical and Cell Free Mechanism Oriented Interaction Studies
Enzyme Inhibition Kinetics and Mechanism of Action (In Vitro)
Limited direct data on the enzyme inhibition kinetics of 3-(Dimethylsulfamoyl)benzamide is available in the public domain. However, studies on its derivatives suggest that the 3-(dimethylsulfamoyl)phenyl moiety is a key structural feature for biological activity.
Research into derivatives has provided insights into potential enzyme targets. For instance, a derivative of this compound, 4-((5-(3-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)methyl)-N-hydroxybenzamide, has been identified as a selective inhibitor of histone deacetylase 6 (HDAC6) google.comgoogle.com. Similarly, other sulfonamide-containing benzamides have been investigated as potential inhibitors of enzymes such as acetylcholinesterase and carbonic anhydrase, although specific data for this compound is not provided researchgate.net.
Another area of investigation for derivatives is in the field of antimicrobials. Structure-activity relationship studies on N-(1,3,4-oxadiazol-2-yl)benzamides have shown that modifications of the benzamide (B126) core, which includes the 3-(dimethylsulfamoyl)phenyl group in some analogues, can significantly impact antibacterial activity nih.gov.
It is important to note that the conversion of experimentally determined IC50 values to the inhibition constant (Ki) depends on the mode of inhibition and experimental conditions ncifcrf.govedx.orgnih.govcore.ac.uknih.gov. Without specific experimental data for this compound, its precise inhibitory potency and mechanism remain uncharacterized.
There is no publicly available data detailing the specificity and selectivity profile of this compound against broad enzyme panels. However, a patent for a derivative, 4-((5-(3-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)methyl)-N-hydroxybenzamide, highlights its selectivity for HDAC6, suggesting that the core structure may contribute to specific enzyme interactions google.comgoogle.com. The table below shows the cytotoxic activity of this derivative against a promyelocytic cell line.
Table 1: Cytotoxic Activity of 4-((5-(3-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)methyl)-N-hydroxybenzamide
| Cell Line | Activity |
|---|
This data is for a derivative and not this compound itself.
The specific binding mechanism of this compound, whether allosteric or orthosteric, has not been elucidated in the available literature. Allosteric modulators bind to a site distinct from the primary (orthosteric) binding site of a receptor or enzyme, inducing a conformational change that alters the protein's activity duke.edunih.govwikipedia.org. Orthosteric ligands, in contrast, bind directly to the active site nih.govresearchgate.net. Without dedicated binding studies, the mode of interaction for this compound remains speculative.
Receptor Binding Assays and Ligand-Receptor Interaction Profiling (In Vitro)
While direct receptor binding data for this compound is not available, patent literature suggests that derivatives of sulfamoyl benzamide may act as modulators of cannabinoid receptors google.comgoogle.com. Additionally, a carbazole (B46965) derivative incorporating a this compound moiety has been identified as a dopamine (B1211576) D3 receptor antagonist nih.gov.
The specific agonist, antagonist, or modulatory activities of this compound have not been reported. However, related compounds have shown activity at cannabinoid and dopamine receptors.
Cannabinoid Receptors: Patents describe sulfamoyl benzamide derivatives as potential agonists or modulators of cannabinoid receptors google.comgoogle.com.
Dopamine D3 Receptors: A study on carbazole and tetrahydro-carboline derivatives identified a compound with a this compound group as a dopamine D3 receptor antagonist nih.gov. Another study details the characteristics of a D3 dopamine receptor selective agonist/partial agonist, providing a framework for how such activities are determined nih.gov.
There are no published studies that have used biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to determine the binding kinetics and thermodynamics of this compound to any biological target. These techniques are powerful tools for characterizing molecular interactions, providing data on association and dissociation rates (from SPR) and thermodynamic parameters like enthalpy and entropy changes upon binding (from ITC) scispace.comevitachem.comnih.govnih.govmdpi.comspringernature.comresearchgate.netmdpi.comdartmouth.edu.
Structure Activity Relationship Sar and Structure Interaction Relationship Sir Elucidation
Systematic Modification of the 3-(Dimethylsulfamoyl)benzamide Scaffold
Systematic modifications of the this compound scaffold have been undertaken to probe the importance of its different components for biological activity. This has involved altering substituents on both the aromatic ring and the amide linker, as well as modifying the sulfamoyl group itself.
The nature and position of substituents on the aromatic ring and modifications to the amide linker of the this compound scaffold have been shown to significantly impact biological activity.
Research on a series of 3-substituted benzamide (B126) derivatives as Bcr-Abl kinase inhibitors revealed that halogenated and trifluoromethylated compounds at the 3-position were highly potent. nih.gov For instance, one such derivative, NS-187, emerged as a promising candidate for treating chronic myeloid leukemia resistant to existing therapies. nih.gov This highlights the importance of the electronic properties of substituents on the benzamide ring.
In another study focusing on sulfamoyl benzamidothiazoles, it was found that hydrophobic substituents on the benzene (B151609) ring were necessary for activity. nih.gov While 3-chloro and 3-bromo substitutions maintained activity, the introduction of hydrogen bond-forming groups like 3-nitro, 3-methoxy, and 3-amino led to a decrease in potency. nih.gov This suggests that the interaction of this part of the molecule with its biological target is likely hydrophobic in nature.
The amide linker itself is also a key point for modification. For example, in the development of Hepatitis B Virus (HBV) capsid assembly effectors, the amide portion of sulfamoylbenzamide derivatives was a site of significant chemical exploration. nih.gov The synthesis of various analogs involved reacting a key intermediate with a diverse range of amines to create a library of compounds with different groups attached to the amide nitrogen. nih.gov
The following table summarizes the effects of various substituents on the activity of this compound analogs based on different studies.
| Scaffold/Target | Substituent Position | Substituent Type | Effect on Activity | Reference |
| 3-Substituted Benzamides (Bcr-Abl Kinase) | 3-position | Halogen, Trifluoromethyl | Increased Potency | nih.gov |
| Sulfamoyl Benzamidothiazoles (NF-κB activation) | 3-position | Chloro, Bromo | Maintained Activity | nih.gov |
| Sulfamoyl Benzamidothiazoles (NF-κB activation) | 3-position | Nitro, Methoxy, Amino | Decreased Activity | nih.gov |
| Sulfamoylbenzamides (HBV Capsid Assembly) | Amide Nitrogen | Cycloalkyl groups | Potent Activity | nih.gov |
| Sulfamoylbenzamides (HBV Capsid Assembly) | Amide Nitrogen | Benzyl (B1604629), Amino acid, Disulfonamide | Less Potent/Inactive | nih.gov |
The sulfamoyl group is a critical component of the this compound scaffold, and its modification has been a key strategy in optimizing the properties of these compounds. The N,N-dimethylsulfamoyl group, for instance, can participate in hydrogen bonding interactions with target proteins. ontosight.ai
In the context of cannabinoid receptor modulators, a wide range of modifications to the sulfamoyl nitrogen have been explored. google.comgoogle.com These include replacing the dimethylamino group with various cyclic amines such as piperidine, morpholine, and pyrrolidine, as well as with substituted alkyl and aryl groups. google.comgoogle.com For example, compounds like 4-bromo-N-(2,2-dimethylpropyl)-3-(piperidine-1-sulfonyl)-benzamide and N-(2,2-dimethylpropyl)-4-methyl-3-(morpholine-4-sulfonyl)-benzamide were synthesized and evaluated. google.com These modifications aim to alter the compound's interaction with the receptor, potentially leading to changes in potency and selectivity.
Furthermore, the inversion of the sulfonamide portion has also been investigated. nih.gov This involves swapping the positions of the carbonyl and sulfonyl groups, leading to a different spatial arrangement of the key functional groups. Such modifications can significantly impact how the molecule fits into its binding site.
Studies on N-acylsulfonamides, a related class of compounds, highlight the importance of this moiety as a pharmacophoric feature. nih.gov The development of bioisosteres for the N-acylsulfonamide group provides opportunities to fine-tune physicochemical properties like acidity, permeability, and solubility. nih.gov
The table below illustrates the impact of various modifications to the sulfamoyl group on the activity of benzamide derivatives.
| Scaffold/Target | Sulfamoyl Group Modification | Observed Effect | Reference |
| Cannabinoid Receptor Modulators | Replacement of dimethylamino with piperidine | Synthesis of active compounds | google.com |
| Cannabinoid Receptor Modulators | Replacement of dimethylamino with morpholine | Synthesis of active compounds | google.com |
| HBV Capsid Assembly Effectors | Inversion of the sulfonamide portion | Investigated as a modification strategy | nih.gov |
| General Medicinal Chemistry | Bioisosteric replacement of N-acylsulfonamide | Modulation of physicochemical properties | nih.gov |
Identification of Key Pharmacophoric Elements
A pharmacophore model describes the essential spatial arrangement of features a molecule must possess to interact with a specific biological target. lilab-ecust.cn For this compound and its derivatives, key pharmacophoric elements typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. researchgate.net
In the context of HBV capsid assembly effectors, the sulfamoylbenzamide structure was divided into five parts that were independently modified to rationalize the structure-activity relationships. nih.gov Modeling studies of these compounds in the binding site of the HBV capsid protein helped to identify the key interactions driving their activity. nih.gov
For N-acylsulfonamides, the N-acylsulfonamide group itself is often a crucial part of the pharmacophore. nih.gov Similarly, in benzamide derivatives targeting leukotriene pathways, the conjugated benzamide moiety, a tetrazole ring, and a benzopyran or benzodioxan ring were found to correspond to different parts of the natural ligand, leukotriene. elsevierpure.com
The generation of pharmacophore models can be based on the structures of known active ligands (ligand-based) or the structure of the biological target (structure-based). wustl.edu These models are valuable tools for virtual screening and the rational design of new, more potent, and selective compounds. nih.gov
Rational Design Principles for Modulating Target Selectivity
Rational design principles are employed to modify a lead compound like this compound to enhance its selectivity for a specific biological target over others. This is crucial for minimizing off-target effects.
One key strategy is to exploit differences in the binding sites of related targets. For instance, in the development of cannabinoid receptor modulators, efforts have been made to design compounds with selectivity for the CB2 receptor over the CB1 receptor to separate therapeutic effects from undesirable central nervous system side effects. google.comgoogle.com This can be achieved by introducing specific substituents that form favorable interactions with amino acid residues unique to the CB2 binding pocket.
The design of dual-target inhibitors, which intentionally interact with multiple targets, also relies on rational design principles. nih.gov This can involve creating a common pharmacophore that satisfies the binding requirements of both targets. nih.gov
Structure-based drug design, which utilizes the three-dimensional structure of the target protein, is a powerful tool for rational design. By visualizing how a compound binds to its target, medicinal chemists can make informed decisions about which modifications are likely to improve selectivity.
Stereochemical Considerations and Enantiomer Activity Profiling
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. researchgate.net Enantiomers, which are non-superimposable mirror images of a chiral molecule, often exhibit different pharmacological and pharmacokinetic properties because biological systems, such as receptors and enzymes, are themselves chiral. nih.govresearchgate.net
For benzamide derivatives, the introduction of chiral centers can lead to enantiomers with distinct activities. For example, tertiary aromatic amides can exhibit axial chirality due to restricted rotation around the carbonyl-aryl bond, a phenomenon known as atropisomerism. nih.gov The individual enantiomers of such atropisomeric benzamides can have different biological activities. nih.gov
The development of single-enantiomer drugs is often preferred over racemic mixtures (a 1:1 mixture of enantiomers) to improve specificity and reduce the potential for adverse effects caused by the less active or inactive enantiomer. nih.gov For instance, in the case of the antidepressant drug paroxetine, the therapeutically active form is a single enantiomer, (−)-trans-(3S,4R)-3-(1,3-benzodioxol-5-hydroxymethyl)-4-(4-fluorophenyl)piperidine. nih.gov
Preclinical Metabolism and Biotransformation Studies in Vitro/in Silico
In Vitro Metabolic Stability Assessment in Subcellular Fractions (e.g., Microsomes, Hepatocytes)
The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile. In vitro systems such as liver microsomes and hepatocytes are standard tools to assess this stability. rsc.org For 3-(Dimethylsulfamoyl)benzamide, its susceptibility to metabolism in these systems would likely be influenced by the presence of both the benzamide (B126) and the N,N-dimethylsulfamoyl moieties.
Aromatic sulfonamides can exhibit variable metabolic stability, with substitutions on the aromatic ring influencing their susceptibility to enzymatic degradation. nih.gov The N,N-dimethyl group on the sulfonamide could be a potential site for metabolic attack. Studies on related N,N-dialkylsulfonamides have shown that these groups can undergo dealkylation. nih.gov
In a typical in vitro metabolic stability assay, the disappearance of the parent compound, this compound, would be monitored over time upon incubation with human or animal-derived liver microsomes or hepatocytes. The results are often expressed as the half-life (t½) and intrinsic clearance (CLint).
Table 1: Predicted In Vitro Metabolic Stability Parameters for this compound
| Test System | Predicted Stability | Key Influencing Factors |
| Liver Microsomes | Moderate to High | Potential for N-dealkylation of the dimethylsulfamoyl group. Aromatic ring hydroxylation is also possible. |
| Hepatocytes | Moderate | Includes both Phase I (e.g., CYP-mediated) and Phase II (e.g., UGT-mediated) metabolism, potentially leading to lower stability compared to microsomes alone. |
This table is predictive and not based on experimental data for this compound.
Identification of Major Metabolites via LC-MS/MS in Cell-Free Systems
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and structural elucidation of metabolites. nih.govyoutube.com For this compound, analysis of incubations from cell-free systems like liver microsomes would likely reveal several metabolites.
Based on the metabolism of structurally similar compounds, the following are predicted to be the major metabolites:
N-Demethylated Metabolites: Sequential loss of the methyl groups from the sulfonamide moiety would result in the formation of N-methylsulfamoylbenzamide and subsequently 3-(sulfamoyl)benzamide.
Hydroxylated Metabolites: Oxidation of the aromatic ring could lead to the formation of various phenolic derivatives.
Amide Hydrolysis: Cleavage of the benzamide bond would yield 3-(Dimethylsulfamoyl)benzoic acid and ammonia.
The identification of these metabolites would be achieved by comparing the mass spectra of the parent compound with those of the potential metabolites, looking for characteristic mass shifts. mdpi.com
Table 2: Predicted Major Metabolites of this compound
| Predicted Metabolite | Predicted Metabolic Reaction |
| N-desmethyl-3-(Dimethylsulfamoyl)benzamide | N-dealkylation |
| 3-(Sulfamoyl)benzamide | N-dealkylation (sequential) |
| Hydroxylated-3-(Dimethylsulfamoyl)benzamide | Aromatic Hydroxylation |
| 3-(Dimethylsulfamoyl)benzoic acid | Amide Hydrolysis |
This table is predictive and not based on experimental data for this compound.
Computational Prediction of Metabolic Pathways and Sites of Metabolism
In silico tools play a crucial role in predicting the metabolic fate of new chemical entities. nih.govacs.org These programs use knowledge-based systems and machine learning models to identify potential sites of metabolism (SOMs) and predict the resulting metabolites.
For this compound, computational models would likely highlight the following as potential SOMs:
The N-methyl groups of the sulfonamide: These are susceptible to oxidation by cytochrome P450 enzymes.
The aromatic ring: The benzene (B151609) ring is a common site for hydroxylation.
The amide bond: This bond could be a substrate for amidase enzymes.
The predictions from these models can help in designing focused in vitro experiments to confirm the metabolic pathways. nih.gov
Enzyme-Specific Biotransformation Studies (e.g., Cytochrome P450, UGT)
Cytochrome P450 (CYP) Enzymes: CYP enzymes are the primary drivers of Phase I metabolism for a vast number of drugs. walshmedicalmedia.com For this compound, CYP-mediated reactions are expected to be the main initial transformation pathways. Specifically:
N-dealkylation: The removal of the methyl groups from the dimethylsulfamoyl moiety is a classic CYP-mediated reaction. nih.gov Studies on other N-nitrosodialkylamines have shown that the specific CYP isozymes involved can depend on the size of the alkyl groups. nih.gov
Aromatic hydroxylation: The oxidation of the benzene ring is another common CYP-catalyzed reaction.
Studies with recombinant human CYP enzymes would be necessary to identify the specific isoforms responsible for the metabolism of this compound.
UDP-Glucuronosyltransferases (UGTs): UGTs are key enzymes in Phase II metabolism, catalyzing the conjugation of glucuronic acid to various functional groups, thereby increasing their water solubility and facilitating their excretion. nih.gov If this compound undergoes aromatic hydroxylation to form phenolic metabolites, these hydroxylated metabolites would be prime candidates for glucuronidation by UGTs. nih.gov The amide group itself is generally not a direct substrate for UGTs.
Chemical Biology Applications and Development As Research Probes
Design and Synthesis of Labeled 3-(Dimethylsulfamoyl)benzamide Probes for Target Engagement
To elucidate the molecular targets of bioactive compounds like derivatives of this compound, chemical probes are designed to covalently label their binding partners, enabling subsequent identification. This is often achieved through the incorporation of photoreactive groups and bioorthogonal handles for downstream applications.
Photoaffinity labeling (PAL) is a powerful technique for converting non-covalent small molecule-protein interactions into covalent bonds upon photo-irradiation. nih.gov The design of a photoaffinity probe typically involves three key components: the parent molecule responsible for binding affinity, a photoreactive group, and a reporter tag for detection or enrichment. nih.gov Commonly used photoreactive moieties include diazirines, benzophenones, and aryl azides. plos.org Diazirines are often favored due to their small size and rapid reaction speed upon UV activation, minimizing potential disruption of the parent molecule's binding. plos.org
For downstream analysis, a "clickable" handle, such as a terminal alkyne or an azide, is often incorporated into the probe's structure. This allows for the covalent attachment of reporter tags (e.g., fluorophores like TAMRA or enrichment tags like biotin) via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction. nih.gov
For instance, in the development of probes for γ-secretase, sulfonamide-based inhibitors have been successfully derivatized into clickable photoaffinity probes. nih.gov These probes have incorporated a benzophenone (B1666685) photoreactive group and a terminal alkyne for click chemistry. nih.gov This strategy allows for the visualization of target engagement in cells and the pull-down of protein complexes for identification. nih.gov While a specific labeled probe derived directly from this compound is not prominently featured in the reviewed literature, the principles of probe design are readily applicable to this scaffold. A hypothetical design could involve the introduction of a photoreactive group (e.g., a diazirine) and a clickable alkyne at a position on the benzamide (B126) ring that is not critical for target binding, as determined by structure-activity relationship (SAR) studies.
Table 1: Common Moieties for Photoaffinity Probe Design
| Moiety Type | Example | Function |
| Photoreactive Group | Diazirine | Forms a reactive carbene upon UV irradiation to covalently crosslink to the target protein. plos.org |
| Photoreactive Group | Benzophenone | Forms a reactive diradical upon UV irradiation for crosslinking. nih.gov |
| Clickable Handle | Terminal Alkyne | Participates in CuAAC reactions for the attachment of reporter tags. nih.gov |
| Reporter Tag | Biotin (B1667282) | Used for affinity purification of labeled proteins. plos.org |
| Reporter Tag | Fluorophore (e.g., TAMRA) | Enables visualization of labeled proteins by fluorescence microscopy or in-gel fluorescence. nih.gov |
Application of this compound as a Molecular Scaffold for Novel Chemical Entities
The this compound core structure serves as a versatile molecular scaffold for the synthesis of new chemical entities with diverse biological activities. Its chemical tractability allows for systematic modifications to explore structure-activity relationships and optimize potency and selectivity for various biological targets.
Research has demonstrated the successful use of the sulfamoylbenzamide scaffold in the development of inhibitors for several enzymes. For example, a series of sulfamoylbenzamide derivatives were synthesized and evaluated as selective inhibitors of human nucleoside-triphosphate diphosphohydrolases (h-NTPDases), which are implicated in conditions like thrombosis and cancer. nih.govnih.govuaeu.ac.ae In this work, modifications were made to both the sulfonamide and carboxamide portions of the scaffold, leading to the identification of potent and selective inhibitors for different h-NTPDase isoforms. nih.govnih.gov For instance, compound N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide emerged as a potent inhibitor of h-NTPDase1 and h-NTPDase3. nih.govnih.gov
The benzamide portion of the scaffold has also been a key feature in the design of kinase inhibitors. A series of 3-substituted benzamide derivatives were developed as inhibitors of the Bcr-Abl kinase, a target in chronic myeloid leukemia (CML). nih.gov This highlights the adaptability of the benzamide scaffold for targeting different enzyme families. Furthermore, the broader benzamide class of compounds has been explored for a range of therapeutic applications, including as anti-inflammatory and anticancer agents. ontosight.ai
In the realm of antibacterial drug discovery, derivatives of this compound have been investigated as inhibitors of bacterial rRNA synthesis. polyu.edu.hk By introducing various substituents on the benzene (B151609) ring, researchers were able to enhance the antibacterial activity against clinically significant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). polyu.edu.hk
Table 2: Examples of Bioactive Compounds Derived from the Sulfamoylbenzamide Scaffold
| Compound | Target | Biological Activity | Reference |
| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | h-NTPDase1, h-NTPDase3 | Potent inhibition with IC50 values of 2.88 µM and 0.72 µM, respectively. | nih.govnih.gov |
| 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide | h-NTPDase2 | Sub-micromolar inhibition. | nih.govnih.gov |
| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | h-NTPDase8 | Selective and potent inhibition with an IC50 of 0.28 µM. | nih.govnih.gov |
| Nusbiarylin derivative (22r) | Bacterial NusB protein | Potent antimicrobial activity with a MIC of 0.5 µg/mL against S. aureus. | polyu.edu.hk |
Use in Phenotypic Screening for Mechanism Deconvolution
Phenotypic screening is a powerful approach in drug discovery that identifies compounds eliciting a desired change in a cellular or organismal model, without prior knowledge of the molecular target. frontiersin.orgcriver.com A major challenge following a successful phenotypic screen is the identification of the target or targets responsible for the observed phenotype, a process known as target deconvolution or mechanism of action (MoA) elucidation. criver.com
Chemical probes derived from the hits of phenotypic screens are invaluable tools for target deconvolution. nih.govdrughunter.com By equipping a hit compound with a photoreactive group and a reporter tag, it can be used to "fish out" its binding partners from the cellular proteome. drughunter.com While there are no specific examples in the literature of this compound itself being used in a phenotypic screen for mechanism deconvolution, the principles are highly relevant to its derivatives.
Should a derivative of this compound be identified as a hit in a phenotypic screen, the next logical step would be the design and synthesis of a corresponding chemical probe. This probe would ideally retain the biological activity of the parent compound while allowing for the covalent capture and subsequent identification of its molecular target(s) via techniques like mass spectrometry-based proteomics. nih.gov This approach has been successfully applied to identify the targets of other small molecules discovered through phenotypic screening. frontiersin.org
The process of target deconvolution using a chemical probe typically involves the following steps:
Probe Synthesis: A photoaffinity probe is synthesized based on the structure of the phenotypic screening hit.
Cellular Treatment and Photo-crosslinking: Live cells are treated with the probe, which is then activated by UV light to covalently bind to its target(s).
Lysis and Reporter Tag Conjugation: The cells are lysed, and a reporter tag (e.g., biotin) is attached to the probe via click chemistry.
Affinity Purification: The biotinylated protein-probe complexes are enriched from the cell lysate using streptavidin beads.
Mass Spectrometry Analysis: The enriched proteins are identified by mass spectrometry, revealing the potential targets of the original hit compound.
This chemoproteomic approach provides a direct link between a small molecule and its interacting proteins within a native biological context, offering crucial insights into its mechanism of action.
Development of Affinity Reagents and Tool Compounds for Biological Systems
The development of potent and selective small molecule inhibitors is crucial for their use as tool compounds to probe the function of specific proteins in biological systems. Derivatives of this compound have been developed into such tool compounds for various targets.
As previously mentioned, the synthesis of a library of sulfamoylbenzamide derivatives led to the discovery of selective inhibitors for different isoforms of h-NTPDases. nih.govnih.gov These compounds can be used as chemical tools to study the specific roles of each h-NTPDase isoform in physiological and pathological processes. For example, a selective inhibitor of h-NTPDase1 could be used to investigate its specific function in thrombosis without affecting other NTPDase family members.
Similarly, the development of potent inhibitors of bacterial rRNA synthesis based on the this compound scaffold provides valuable tools for studying this essential bacterial process and for validating it as an antibiotic target. polyu.edu.hk
Furthermore, the creation of photoaffinity probes, as discussed in section 8.1, represents the development of sophisticated affinity reagents. A biotinylated photoaffinity probe derived from a this compound derivative would be a powerful reagent for affinity pull-down experiments to isolate and identify its binding partners from complex biological samples. plos.org These affinity reagents are not only useful for initial target identification but also for validating target engagement in cells and for studying the composition of protein complexes.
The general strategy for developing tool compounds from a lead scaffold like this compound involves:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure to understand which parts of the molecule are essential for activity and which can be altered to improve potency and selectivity.
Selectivity Profiling: Testing the optimized compounds against a panel of related and unrelated targets to ensure they are selective for the intended target.
Development of Affinity Probes: Synthesizing labeled versions of the tool compounds (e.g., with biotin or a fluorophore) to enable pull-down experiments or visualization of the target in cells.
Through these iterative processes, a simple chemical scaffold can be transformed into a powerful set of research tools for exploring complex biological systems.
Future Research Directions and Emerging Paradigms
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, offering the potential to significantly reduce the time and cost associated with developing new therapeutics. mdpi.comnih.govnih.gov These computational tools can analyze vast and complex datasets to identify promising drug candidates, predict their properties, and optimize their structures for enhanced efficacy and better drug-like characteristics. mdpi.comnih.govmednexus.org
For the 3-(dimethylsulfamoyl)benzamide scaffold, AI and ML models can be applied at multiple stages of the discovery pipeline. By analyzing the structure-activity relationships (SAR) of existing sulfamoylbenzamide derivatives, ML algorithms can build predictive models to guide the synthesis of new analogues. chemrxiv.org These models can forecast a compound's biological activity, physicochemical properties, and pharmacokinetic profiles before it is ever synthesized, allowing researchers to prioritize the most promising candidates. mdpi.comnih.gov
Deep learning methods, a subset of AI, are particularly adept at learning complex patterns from data automatically, moving beyond the reliance on human-engineered molecular descriptors. mdpi.com This capability is crucial for de novo drug design, where algorithms can generate entirely new molecular structures based on a desired activity profile, potentially uncovering novel sulfamoylbenzamide derivatives with superior properties. nih.gov The application of AI and ML offers a powerful strategy to navigate the vast chemical space around the this compound core, accelerating the identification of lead compounds with a higher probability of success in subsequent preclinical and clinical development. nih.gov
Table 1: Application of AI/ML Models in the Sulfamoylbenzamide Discovery Pipeline
| Discovery Stage | AI/ML Application | Potential Outcome |
|---|---|---|
| Target Identification | Analysis of genomic and proteomic data | Identification of new biological targets for which the sulfamoylbenzamide scaffold may be suitable. |
| Hit Identification | Virtual screening of large compound libraries | Rapidly screen millions of virtual compounds to identify initial "hits" with predicted affinity for a target. nih.gov |
| Lead Optimization | Quantitative Structure-Activity Relationship (QSAR) modeling | Predict the activity of novel derivatives to guide synthetic chemistry efforts toward more potent compounds. chemrxiv.org |
| ADME/T Prediction | Predictive modeling of pharmacokinetic and toxicity profiles | Forecast properties like absorption, distribution, metabolism, excretion, and toxicity to filter out candidates likely to fail later in development. mdpi.com |
| De Novo Design | Generative models (e.g., GANs, VAEs) | Design entirely new sulfamoylbenzamide derivatives with optimized, multi-parameter properties. nih.gov |
Exploration of Novel Biological Target Space for Sulfamoylbenzamide Derivatives
Derivatives of the sulfamoylbenzamide scaffold have demonstrated activity against a diverse set of biological targets, suggesting a rich polypharmacological potential that warrants further exploration. nih.gov Expanding the investigation into novel target spaces is a critical future direction for realizing the full therapeutic value of this chemical class.
Initial research has successfully identified several key targets:
Hepatitis B Virus (HBV) Capsid Assembly: A significant body of research has established sulfamoylbenzamide (SBA) derivatives as potent capsid assembly modulators (CAMs). asm.orgmdpi.com These compounds interact specifically with the HBV core protein, promoting the formation of empty capsids and disrupting the viral replication cycle. asm.orgnih.gov This mechanism represents a non-nucleos(t)ide approach to treating chronic hepatitis B. asm.orgmdpi.com
STAT3 Signaling Pathway: Inspired by the structure of the STAT3 inhibitor Niclosamide, researchers have designed and synthesized N-substituted sulfamoylbenzamide derivatives that effectively inhibit the STAT3 signaling pathway. nih.govacs.org One such derivative, compound B12, showed potent inhibition of STAT3 phosphorylation and suppressed tumor growth in xenograft models, identifying it as a promising lead for cancer therapy. nih.gov
Carbonic Anhydrase: Early work utilizing DNA-encoded combinatorial libraries demonstrated that sulfamoylbenzamide substructures could be used to generate isozyme-selective carbonic anhydrase inhibitors. pnas.orgpnas.org
Ectonucleotidases (ENTPDases): More recently, sulfamoyl benzamide (B126) derivatives have been evaluated as selective inhibitors for human NTPDases, which are therapeutic targets in inflammation, neuroinflammation, and cancer. explorationpub.com
Future research should aim to build upon this foundation by exploring new, therapeutically relevant biological targets. Given the scaffold's success in inhibiting protein-protein interactions (e.g., HBV capsid assembly) and enzyme activity (e.g., STAT3, carbonic anhydrase), other target classes with similar binding pockets could be investigated. This could include other viral assembly proteins, different kinase families implicated in cancer and inflammatory diseases, or other metabolic enzymes. A systematic screening of sulfamoylbenzamide libraries against diverse target panels could uncover unexpected activities and open up new therapeutic avenues. nih.gov
Table 2: Known and Potential Biological Targets for Sulfamoylbenzamide Derivatives
| Target Class | Specific Target(s) | Therapeutic Area | Status |
|---|---|---|---|
| Viral Proteins | HBV Core Protein | Infectious Disease (Hepatitis B) | Validated asm.orgnih.gov |
| Transcription Factors | STAT3 | Oncology | Validated nih.gov |
| Enzymes | Carbonic Anhydrase | Various (e.g., Glaucoma) | Validated pnas.org |
| Enzymes | Ectonucleotidases (NTPDases) | Inflammation, Oncology | Investigated explorationpub.com |
| Kinases | Other oncogenic kinases (e.g., EGFR, mTOR) | Oncology | Potential nih.govacs.org |
| Receptors | G-Protein Coupled Receptors (GPCRs) | Various | Potential nih.gov |
High-Throughput Screening Methodologies for Rapid Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds to identify those that modulate a specific biological target. bmglabtech.comwikipedia.org This methodology has already proven instrumental in identifying the therapeutic potential of the sulfamoylbenzamide class.
A notable success was an HTS campaign that screened over 26,000 compounds and led to the initial discovery of sulfamoylbenzamide derivatives as inhibitors of HBV replication. asm.org This screen utilized a specialized cell-based assay designed to detect inhibition of HBV replication steps between protein biosynthesis and reverse transcription. asm.org The process involved automated liquid handling, robotics, and sensitive detectors to manage the large scale of the experiment efficiently. bmglabtech.com
Beyond traditional HTS, more advanced methodologies are emerging. DNA-encoded library (DEL) technology, for instance, allows for the screening of vastly larger and more complex combinatorial libraries. pnas.org A study targeting carbonic anhydrase successfully used this approach, synthesizing and screening libraries that included sulfamoylbenzoyl groups to confer activity, ultimately revealing clear structure-activity relationships. pnas.org
Future research should continue to leverage these powerful screening platforms. The key steps involve:
Assay Development: Creating robust and sensitive assays suitable for miniaturization and automation. bmglabtech.com For sulfamoylbenzamides, this could include biochemical assays for enzyme targets or complex cell-based assays for pathway modulation.
Library Screening: Screening diverse chemical libraries, including focused libraries of sulfamoylbenzamide derivatives, against the target of interest.
Hit Identification: Using sophisticated data analysis to identify "hits"—compounds that consistently show the desired activity—and exclude false positives. wikipedia.org
Hit-to-Lead Optimization: The results from HTS provide the crucial starting point for medicinal chemistry efforts to optimize these initial hits into viable lead compounds. bmglabtech.com
By applying state-of-the-art HTS and DEL technologies, researchers can efficiently probe new targets and rapidly identify novel, active this compound derivatives.
Table 3: Comparison of HTS Methodologies for Sulfamoylbenzamide Discovery
| Methodology | Description | Library Size | Key Advantage | Example Application |
|---|---|---|---|---|
| Traditional HTS | Automated screening of individual compounds in microtiter plates. bmglabtech.com | 10,000s to 1,000,000s | Well-established, robust for biochemical and cell-based assays. | Discovery of HBV replication inhibitors. asm.org |
| Ultra-HTS (uHTS) | Screening in excess of 100,000 compounds per day using highly automated systems. wikipedia.org | >100,000 / day | Massive throughput for large-scale discovery campaigns. | General drug discovery. wikipedia.org |
| DNA-Encoded Library (DEL) Technology | Screening vast combinatorial libraries where each molecule is tagged with a unique DNA barcode for identification. pnas.org | Billions+ | Unprecedented library size allows for broader exploration of chemical space. | Identification of carbonic anhydrase inhibitors. pnas.orgpnas.org |
| Fragment-Based Screening | Screening libraries of low-molecular-weight "fragments" to identify efficient binders, which are then grown or linked to create leads. | 100s to 1,000s | High hit rates and efficient exploration of chemical space. | Potential future application for novel targets. |
Advanced In Vitro Co-culture and Organoid Models for Complex Interactions
Traditional two-dimensional (2D) cell cultures, while foundational, often fail to replicate the complex microenvironment of native human tissues. bmbreports.org The development of advanced three-dimensional (3D) models, such as co-cultures and organoids, represents a significant leap forward for preclinical research. nih.gov Organoids are self-organizing 3D structures derived from stem cells that mimic the architecture and function of a specific organ, providing a more physiologically relevant system for studying disease and testing drug candidates. bmbreports.orgfrontiersin.org
While direct studies of this compound in organoid models are not yet widely published, the potential applications are vast and compelling. For instance:
Modeling HBV Infection: Liver organoids derived from human stem cells can be infected with HBV and could serve as a superior model to study the antiviral activity of sulfamoylbenzamide-based capsid assembly modulators. asm.orgbmbreports.org These models would allow for the assessment of compound efficacy in a system that better recapitulates the complex interactions between the virus and host hepatocytes.
Testing Anticancer Agents: Tumoroids can be generated from patient-derived cancer tissue, preserving the genetic and phenotypic heterogeneity of the original tumor. nih.gov These "patient avatars" could be used to test the efficacy of STAT3-inhibiting sulfamoylbenzamide derivatives, potentially predicting patient-specific responses and guiding personalized medicine strategies. nih.gov
Investigating Complex Biology: Co-culture models, which combine different cell types, can be used to study more complex interactions. For example, a co-culture of cancer cells and immune cells could be used to evaluate how a STAT3-inhibiting sulfamoylbenzamide affects the tumor-immune interface.
The use of these advanced models can provide more predictive data on a compound's efficacy and interactions within a complex biological context, bridging the gap between simple cell cultures and in vivo studies. bmbreports.orgnih.gov
Table 4: Potential Applications of Advanced In Vitro Models for Sulfamoylbenzamide Research
| Model Type | Description | Potential Application for Sulfamoylbenzamide Derivatives |
|---|---|---|
| Liver Organoids | 3D culture mimicking the structure and function of the liver. frontiersin.org | Evaluate the efficacy and hepatocyte interactions of HBV capsid assembly modulators. |
| Tumoroids (Patient-Derived Organoids) | 3D culture derived from a patient's tumor, preserving its characteristics. nih.gov | Test the anti-tumor activity of STAT3-inhibiting derivatives on patient-specific models. nih.gov |
| Intestinal Organoids | 3D culture recapitulating the intestinal epithelium. bmbreports.org | Study the effects of ENTPDase-inhibiting derivatives in models of inflammatory bowel disease. explorationpub.combmbreports.org |
| Co-culture Systems | In vitro systems containing two or more distinct cell types. | Model the tumor microenvironment to study the impact of STAT3 inhibitors on cancer and immune cells. |
Challenges and Opportunities in Translational Chemical Research for this compound Derivatives
Translational research aims to bridge the gap between basic scientific discoveries and their application as new therapies, a path fraught with challenges often referred to as the "valley of death". futurebridge.com For this compound derivatives, navigating this valley requires addressing specific hurdles while capitalizing on unique opportunities.
Challenges:
Drug-like Properties: A primary challenge for any drug candidate is achieving an optimal balance of potency, solubility, bioavailability, and metabolic stability. For example, the development of an early capsid assembly modulator, NVR 3-778, was halted due to relatively low aqueous solubility and moderate activity. nih.gov Overcoming these pharmacokinetic deficiencies is a critical task for medicinal chemists.
Selectivity and Off-Target Effects: As sulfamoylbenzamide derivatives show activity against multiple targets, ensuring selectivity for the desired target is crucial to minimize off-target effects. nih.govexplorationpub.com A lack of selectivity can lead to unforeseen toxicities, a common reason for failure in clinical development. explorationpub.com
Development of Resistance: For both antiviral and anticancer therapies, the emergence of drug resistance is a major concern. nih.govresearchgate.net Future research must anticipate and address potential resistance mechanisms, for instance, by designing compounds that bind to highly conserved regions of the target protein or by exploring combination therapies. nih.gov
Funding and Resources: Moving a compound from a laboratory discovery to a clinical candidate requires significant financial investment and multidisciplinary expertise, which can be a substantial barrier. futurebridge.com
Opportunities:
Demonstrated In Vivo Efficacy: Promisingly, derivatives of this class have already shown efficacy in animal models. For example, the STAT3 inhibitor B12 suppressed tumor growth in nude mice and was found to be orally bioavailable, two critical milestones that support further development. nih.gov
Addressing Unmet Medical Needs: The targets for which these compounds have shown activity—such as chronic hepatitis B and STAT3-driven cancers—represent significant unmet medical needs. asm.orgnih.gov This provides a strong motivation for continued research and development.
Overcoming Resistance: Research has shown that the assembly of chimeric HBV capsids composed of both wild-type and drug-resistant proteins remains susceptible to modulation by benzamide derivatives. nih.gov This suggests that the core protein is a dominant antiviral target and offers a potential strategy to suppress the emergence of resistant viruses. nih.gov
Platform Potential: The demonstrated success of the sulfamoylbenzamide scaffold against multiple, diverse targets suggests it is a "privileged scaffold." This provides the opportunity to create a platform of compounds that can be tailored and optimized for various diseases, leveraging the accumulated knowledge from different research programs.
Successfully translating this compound derivatives into clinical therapies will depend on a strategic approach that proactively addresses these challenges while leveraging the significant opportunities presented by this versatile chemical class.
Q & A
Q. What are the optimal synthetic routes for 3-(dimethylsulfamoyl)benzamide derivatives, and how can reaction yields be improved?
The synthesis typically involves multi-step reactions, including coupling of the benzamide core with dimethylsulfamoyl and functionalized aromatic groups. Key steps include:
- Tetrazole ring formation : Cyclization of nitriles or amines with sodium azide under reflux conditions .
- Coupling reactions : Use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link sulfonamide and benzamide moieties .
- Temperature control : Maintaining 60–80°C during sulfamoylation to minimize side reactions . Yield optimization requires monitoring via thin-layer chromatography (TLC) and purification using column chromatography .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound analogs?
Structural validation relies on:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and purity .
- Infrared Spectroscopy (IR) : Detection of sulfonamide (S=O, ~1350 cm) and amide (C=O, ~1650 cm) functional groups .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and resolve stereoisomers .
- Mass Spectrometry (LC/MS) : For molecular weight confirmation .
Q. How does the dimethylsulfamoyl group influence the biological activity of benzamide derivatives?
The dimethylsulfamoyl group enhances target binding through:
- Hydrogen bonding : Sulfonyl oxygen atoms interact with enzyme active sites (e.g., carbonic anhydrase inhibitors) .
- Electron-withdrawing effects : Stabilizes aromatic systems, improving pharmacokinetic properties like metabolic stability .
- Bioisosteric replacement : Mimics carboxylic acid groups in tetrazole-containing analogs, aiding receptor binding .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities of this compound analogs?
SAR strategies include:
- Functional group modulation : Comparing analogs with/without tetrazole or oxadiazole moieties to assess anticancer vs. anti-inflammatory activity .
- Computational docking : Identifying binding affinities for targets like kinases or GPCRs .
- In vitro assays : Testing cytotoxicity (e.g., IC values in cancer cell lines) and selectivity indices to rule off-target effects .
Q. What methodological challenges arise in analyzing degradation products of this compound under extreme pH conditions?
Challenges include:
- Hydrolysis susceptibility : The sulfonamide bond degrades under strong acidic/basic conditions, requiring stability studies via accelerated degradation (40–80°C) .
- Detection limits : LC-MS/MS must resolve low-abundance degradation products (e.g., benzamide fragments) .
- Mechanistic insights : Use isotopic labeling (e.g., O) to trace hydrolysis pathways .
Q. How do divergent reaction mechanisms (e.g., organometallic vs. single-electron transfer) impact the functionalization of this compound?
Reaction conditions dictate pathways:
- Organometallic mechanisms : Under basic conditions, copper-mediated C-H methoxylation occurs at the benzamide group .
- Single-electron transfer (SET) : Acidic conditions favor nondirected chlorination of aromatic rings, altering regioselectivity . Solvent polarity and catalyst choice (e.g., Cu(II) vs. Pd(II)) further modulate product distribution .
Q. What interdisciplinary applications exist for this compound beyond medicinal chemistry?
Emerging uses include:
- Materials science : As a dopant in organic semiconductors due to its electron-withdrawing properties .
- Chemical biology : Photoaffinity probes for mapping enzyme active sites via click chemistry .
- Catalysis : Ligand design for transition-metal complexes in cross-coupling reactions .
Methodological Notes
- Data contradiction analysis : Cross-validate biological assays with orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) .
- Experimental design : Use DoE (Design of Experiments) to optimize reaction parameters (temperature, solvent) for scalable synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
